molecular formula C11H18N2O2 B8070395 Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone

Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone

Cat. No.: B8070395
M. Wt: 210.27 g/mol
InChI Key: WOSXXNANUBXBHB-UHFFFAOYSA-N
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Description

Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone is a complex organic compound that features a morpholine ring fused with a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino(5-azaspiro[2.4]heptan-1-yl)methanone typically involves the reaction of morpholine derivatives with spirocyclic intermediates. One common method involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often require the use of transition metal catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .

Scientific Research Applications

Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone is unique due to its combination of a morpholine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-azaspiro[2.4]heptan-2-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10(13-3-5-15-6-4-13)9-7-11(9)1-2-12-8-11/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSXXNANUBXBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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